molecular formula C19H19NO4 B5793885 2-(MORPHOLINE-4-CARBONYL)PHENYL 4-METHYLBENZOATE

2-(MORPHOLINE-4-CARBONYL)PHENYL 4-METHYLBENZOATE

Cat. No.: B5793885
M. Wt: 325.4 g/mol
InChI Key: DMMPBBYAEFBHNV-UHFFFAOYSA-N
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Description

2-(MORPHOLINE-4-CARBONYL)PHENYL 4-METHYLBENZOATE is an organic compound that features a morpholine ring attached to a phenyl group, which is further connected to a 4-methylbenzoate moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(MORPHOLINE-4-CARBONYL)PHENYL 4-METHYLBENZOATE typically involves the coupling of morpholine derivatives with phenyl and benzoate groups. One common method is the Suzuki–Miyaura coupling reaction, which is a palladium-catalyzed cross-coupling reaction between an organoboron compound and a halide . This reaction is known for its mild conditions and high functional group tolerance.

Industrial Production Methods

Industrial production of this compound may involve large-scale Suzuki–Miyaura coupling reactions, utilizing efficient catalysts and optimized reaction conditions to ensure high yield and purity. The process may also include steps for purification and quality control to meet industrial standards.

Chemical Reactions Analysis

Types of Reactions

2-(MORPHOLINE-4-CARBONYL)PHENYL 4-METHYLBENZOATE can undergo various chemical reactions, including:

    Oxidation: The morpholine ring can be oxidized to form N-oxides.

    Reduction: The carbonyl group can be reduced to form alcohols.

    Substitution: The phenyl and benzoate groups can undergo electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

    Substitution: Reagents like halogens, nucleophiles, and electrophiles are used under various conditions to achieve substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the morpholine ring may yield N-oxides, while reduction of the carbonyl group may produce alcohols.

Scientific Research Applications

2-(MORPHOLINE-4-CARBONYL)PHENYL 4-METHYLBENZOATE has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound in various biological assays.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-(MORPHOLINE-4-CARBONYL)PHENYL 4-METHYLBENZOATE involves its interaction with specific molecular targets and pathways. The morpholine ring can interact with various enzymes and receptors, potentially modulating their activity. The phenyl and benzoate groups may also contribute to the compound’s overall biological activity by enhancing its binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    2-(MORPHOLINE-4-CARBONYL)PHENYL 4-METHYLBENZOIC ACID: Similar structure but with a carboxylic acid group instead of an ester.

    2-(MORPHOLINE-4-CARBONYL)PHENYL 4-METHYLBENZAMIDE: Similar structure but with an amide group instead of an ester.

Uniqueness

2-(MORPHOLINE-4-CARBONYL)PHENYL 4-METHYLBENZOATE is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its ester linkage provides different reactivity and stability compared to similar compounds with carboxylic acid or amide groups.

Properties

IUPAC Name

[2-(morpholine-4-carbonyl)phenyl] 4-methylbenzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19NO4/c1-14-6-8-15(9-7-14)19(22)24-17-5-3-2-4-16(17)18(21)20-10-12-23-13-11-20/h2-9H,10-13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DMMPBBYAEFBHNV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C(=O)OC2=CC=CC=C2C(=O)N3CCOCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

325.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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